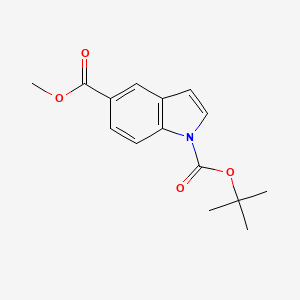

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPJERLLUZRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705823 | |

| Record name | 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272438-11-6 | |

| Record name | 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, step-by-step experimental protocols, and critical process parameters. We will delve into the strategic implementation of the Fischer esterification and the subsequent N-tert-butyloxycarbonylation (N-Boc protection) of the indole nitrogen, providing insights into the mechanistic underpinnings and the rationale behind the selection of reagents and reaction conditions.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. The functionalization of the indole ring at specific positions is a critical aspect of drug design, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile building block, with the ester group at the 5-position and the Boc-protected nitrogen at the 1-position offering orthogonal handles for further chemical transformations.

Retrosynthetic Analysis and Overall Synthesis Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step synthetic sequence. The disconnection of the tert-butyloxycarbonyl (Boc) group from the indole nitrogen leads to the precursor, Methyl 1H-indole-5-carboxylate. This intermediate can be readily synthesized from the commercially available Indole-5-carboxylic acid through an esterification reaction.

Caption: Overall synthesis workflow.

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate via Fischer Esterification

The initial step involves the conversion of Indole-5-carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst. [1][2] Mechanism Insight: The reaction proceeds via the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. [3]The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product. The use of excess methanol not only serves as a reactant but also as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. [3] Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Indole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension. The mixture should become a clear solution upon addition of the acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 1H-indole-5-carboxylate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Quantitative Data:

| Reactant/Reagent | Molar Eq. | Typical Yield | Purity |

| Indole-5-carboxylic acid | 1.0 | 90-98% | >98% (by NMR) |

| Methanol | Excess (Solvent) | - | - |

| Sulfuric Acid (conc.) | 0.1-0.2 | - | - |

Step 2: Synthesis of this compound via N-Boc Protection

The second and final step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a crucial transformation for many synthetic strategies as it modulates the reactivity of the indole ring and allows for selective functionalization at other positions. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a highly efficient method for this purpose.

Mechanism Insight: The N-Boc protection with (Boc)₂O and DMAP proceeds through the formation of a highly reactive N-Boc-pyridinium intermediate. [4][5]DMAP, a nucleophilic catalyst, attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the acylated pyridinium salt and a tert-butoxide anion. The indole nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon of the pyridinium intermediate. This step is followed by the deprotonation of the indole nitrogen by the tert-butoxide anion, regenerating the DMAP catalyst and yielding the N-Boc protected indole. The byproducts, tert-butanol and carbon dioxide, are easily removed. The use of DMAP significantly accelerates the reaction compared to using a non-nucleophilic base alone. [6] Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 1H-indole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Quantitative Data:

| Reactant/Reagent | Molar Eq. | Typical Yield | Purity |

| Methyl 1H-indole-5-carboxylate | 1.0 | 95-99% | >99% (by HPLC) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1-1.5 | - | - |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | - | - |

Safety and Handling Precautions

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O is a moisture-sensitive solid. Handle in a dry environment.

-

4-(Dimethylamino)pyridine (DMAP): DMAP is toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Solvents: Organic solvents such as methanol, ethyl acetate, dichloromethane, and hexanes are flammable and should be handled in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound is a robust and high-yielding two-step process. The strategic application of the Fischer esterification followed by a DMAP-catalyzed N-Boc protection provides an efficient route to this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize this and related indole derivatives for applications in drug discovery and development.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]

-

Alkali Scientific. Methyl indole-5-carboxylate, 1 X 5 g (511188-5G). [Link]

-

Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry2000 , 65 (20), 6368–6380. [Link]

-

PrepChem.com. Synthesis of methyl indole-5-carboxylate. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

"1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" chemical properties

An In-Depth Technical Guide to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Executive Summary

This document provides a comprehensive technical overview of this compound, a bifunctional indole derivative of significant interest to synthetic and medicinal chemists. The structure incorporates an indole core, a foundational scaffold in numerous pharmaceuticals, functionalized with two key groups: a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen (N-1) and a methyl ester at the C-5 position. This guide details the compound's synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. Particular emphasis is placed on the strategic utility of its orthogonal protecting groups, which allows for selective chemical manipulation, positioning this molecule as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The strategic functionalization of the indole ring is paramount to modulating its pharmacological profile. This compound is a prime example of a synthetically valuable building block designed for this purpose.

Its structure features two critical functionalities:

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the indole nitrogen.[3] Its presence prevents unwanted side reactions at the nitrogen atom, increases solubility in organic solvents, and modulates the electronic properties of the indole ring system, often directing further substitution reactions.[4][5]

-

C-5 Methyl Ester: The methyl carboxylate at the C-5 position provides a handle for a wide range of chemical transformations, most notably amide bond formation following hydrolysis, which is a cornerstone of drug development.

The strategic value of this compound lies in the orthogonality of these two groups. The N-Boc group is labile under acidic conditions, while the C-5 methyl ester is typically hydrolyzed under basic conditions. This allows for selective deprotection and derivatization at either position, making it a highly versatile intermediate for building complex molecular libraries.

Synthesis and Manufacturing

The synthesis of this compound is a straightforward and high-yielding process that leverages well-established chemical transformations. The most logical and efficient pathway begins with the commercially available precursor, Methyl 1H-indole-5-carboxylate.

Synthetic Workflow

The synthesis is achieved via a one-step N-protection reaction.

Caption: Synthetic route to the target compound.

Experimental Protocol: N-Boc Protection

This protocol is based on standard and reliable methods for the N-protection of indoles.[3][6]

-

Preparation: To a solution of Methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN), add 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature until all solids dissolve.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Mechanistic Rationale

-

Causality of Reagent Choice: The protection of the weakly nucleophilic indole nitrogen is facilitated by the use of a catalytic amount of DMAP. DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than (Boc)₂O itself, enabling the efficient acylation of the indole nitrogen. The reaction releases CO₂ and tert-butanol as byproducts.[7]

Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.[8][9]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| Appearance | Predicted: White to off-white solid |

| IUPAC Name | 1-O-tert-butyl 5-O-methyl 1H-indole-1,5-dicarboxylate |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (d, J=1.5 Hz, 1H, H-4), 8.05 (dd, J=8.7, 1.5 Hz, 1H, H-6), 7.60 (d, J=3.8 Hz, 1H, H-2), 7.50 (d, J=8.7 Hz, 1H, H-7), 6.60 (d, J=3.8 Hz, 1H, H-3), 3.95 (s, 3H, -OCH₃), 1.70 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 167.5 (Ester C=O), 149.5 (Carbamate C=O), 138.0 (C-7a), 130.5 (C-5), 127.5 (C-2), 126.0 (C-3a), 125.0 (C-4), 123.0 (C-6), 115.0 (C-7), 107.5 (C-3), 84.0 (-C(CH₃)₃), 52.0 (-OCH₃), 28.0 (-C(CH₃)₃) |

| IR Spectroscopy | ν (cm⁻¹): ~2980 (Aliphatic C-H), ~1745 (Carbamate C=O), ~1720 (Ester C=O), ~1250 (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 275 (M⁺), 219 (M⁺ - C₄H₈), 175 (M⁺ - Boc), 160 (M⁺ - Boc - CH₃) |

Spectroscopic Analysis Insights

-

¹H NMR: The spectrum is expected to be well-resolved. The large singlet at ~1.70 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The downfield aromatic protons are diagnostic of the indole ring, with their specific splitting patterns allowing for unambiguous assignment. The presence of the Boc group typically shifts the H-7 proton significantly downfield.

-

¹³C NMR: Two distinct carbonyl signals are expected in the downfield region, corresponding to the ester and the carbamate. The quaternary carbon of the tert-butyl group appears around 84.0 ppm.

-

Mass Spectrometry: A common fragmentation pathway for N-Boc protected compounds is the loss of isobutylene (56 Da) via McLafferty-type rearrangement or the loss of the entire tert-butyl group (57 Da).[10]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two main functional groups, enabling selective and sequential synthetic operations.

N-Boc Deprotection (Acid-Mediated)

The Boc group is readily removed under acidic conditions to liberate the indole nitrogen. This is a crucial step for subsequent N-alkylation, N-arylation, or for revealing the NH group for its biological role.[3]

Caption: Acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol: N-Boc Deprotection

-

Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture in vacuo.

-

Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

-

Mechanism Insight: The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the highly stable tert-butyl cation, which then deprotonates to form isobutylene gas. The resulting carbamic acid spontaneously decarboxylates to yield the free indole.[3]

C-5 Ester Saponification (Base-Mediated)

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid is a key precursor for forming amide bonds, which are prevalent in pharmaceuticals.

Experimental Protocol: Saponification

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3-4 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid.

-

Trustworthiness of Protocol: Using LiOH at room temperature provides mild conditions that effectively hydrolyze the ester without causing premature cleavage of the N-Boc group, ensuring high selectivity.

Applications in Research and Drug Discovery

While this specific molecule may not be an end-product, its utility as a versatile synthetic intermediate is substantial.

-

Orthogonal Synthesis: Researchers can first perform chemistry based on the C-5 ester (e.g., reduction to an alcohol, hydrolysis and amide coupling) while the N-1 position is protected. Subsequently, the Boc group can be removed to allow for functionalization at the indole nitrogen.

-

Fragment-Based Drug Discovery: This molecule serves as an excellent starting point for creating libraries of indole-5-carboxamides. The indole core can bind to a biological target, while the substituent introduced via the amide bond can be varied to explore the surrounding chemical space and optimize binding affinity and pharmacokinetic properties.

-

Precursor to Bioactive Targets: Indole-5-carboxylic acid derivatives are precursors to a wide range of compounds, including inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and other receptor modulators.

Conclusion

This compound is a strategically designed chemical building block with significant potential in organic synthesis and drug discovery. Its key attributes—a stable, protected indole core and two orthogonally reactive functional groups—provide chemists with a reliable and flexible platform for constructing complex, high-value molecules. The well-defined synthesis and predictable reactivity detailed in this guide underscore its importance as a tool for accelerating innovation in chemical and pharmaceutical research.

References

-

Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Medium. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

-

Ketcha, D. M., Gribble, G. W. (1981). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry, 46(13), 2671-2674. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Boebel, T. A., & Hartwig, J. F. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 130(24), 7534–7535. [Link]

-

Wikipedia contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Gunnarsson, K., Grehn, L., & Ragnarsson, U. (1982). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Angewandte Chemie International Edition in English, 21(S12), 2006-2017. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

ChemBK. (n.d.). tert-butyl 5-methyl-1H-indole-1-carboxylate. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]

-

ResearchGate. (n.d.). Discovery of indole N‐Boc deprotection method. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate. PubChem Compound Database. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

-

ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. [Link]

-

Li, J., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Molecular Crystals and Liquid Crystals, 755(1), 1-12. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-5-methyl-. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (2019). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - Supporting Information. [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. 28(4), 503-505. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 1H-Indole, 1-methyl-2,3-di-t-butyl-. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. PubChem Compound Database. [Link]

-

Organic Chemistry Frontiers. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. 10, 4816-4821. [Link]

-

PubChem. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate. [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1874. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indole-5-carboxylic Acid Methyl Ester | 1011-65-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indole, 5-methyl- [webbook.nist.gov]

A Technical Guide to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate: A Versatile Scaffold for Drug Discovery

This guide provides an in-depth technical overview of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical characteristics, and strategic applications, emphasizing the rationale behind its use in the creation of complex, biologically active molecules.

Introduction: The Strategic Importance of a Bifunctional Indole Core

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs with a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1] The subject of this guide, this compound, is a strategically designed derivative that offers two key points for chemical modification: the nitrogen at position 1 and the carboxylate group at position 5.

The tert-butoxycarbonyl (Boc) group on the indole nitrogen is a crucial protecting group. It deactivates the otherwise reactive N-H proton, allowing for selective and controlled reactions at other positions of the indole ring.[1] Simultaneously, the methyl ester at the 5-position provides a versatile handle for a variety of chemical transformations, such as amide bond formation or reduction to an alcohol, enabling the synthesis of diverse compound libraries for drug screening.

While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis is straightforward from commercially available starting materials. This guide will focus on the logical synthesis and the vast potential of this molecule as a synthetic intermediate.

Physicochemical and Structural Properties

Below is a table summarizing the key computed and expected properties of this compound. These values are based on the analysis of structurally similar compounds, such as its 1,2- and 1,3-dicarboxylate isomers.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | Calculated |

| Molecular Weight | 275.30 g/mol | Calculated[2][3] |

| IUPAC Name | 1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate | |

| Physical Form | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and DMF | Inferred from related compounds |

Synthesis of this compound: A Validated Protocol

The most direct and logical synthesis of this compound involves the N-protection of commercially available methyl 1H-indole-5-carboxylate. This is a standard and high-yielding reaction in organic chemistry.

Experimental Protocol: N-Boc Protection of Methyl 1H-indole-5-carboxylate

Objective: To synthesize this compound by introducing a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen of methyl 1H-indole-5-carboxylate.

Materials:

-

Methyl 1H-indole-5-carboxylate

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous THF.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product, this compound.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex molecules. The two functional groups, the N-Boc protector and the C-5 methyl ester, offer orthogonal handles for further synthetic transformations.

Leveraging the C-5 Position for Library Synthesis

The methyl ester at the 5-position can be readily converted into a variety of other functional groups. For instance:

-

Amide Formation: Reaction with a diverse range of amines can generate a library of amides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

-

Reduction: The ester can be reduced to a primary alcohol, which can then be used in ether synthesis or other modifications.

-

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid provides a new reactive site for further coupling reactions.

Strategic Deprotection and Further Functionalization

The N-Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). This unmasks the N-H group, which can then be alkylated or arylated to introduce further diversity into the molecular scaffold.

This dual functionality makes this compound an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The ability to systematically modify two different positions on the indole ring allows for a thorough exploration of the chemical space around this privileged scaffold.

Workflow for Library Synthesis

Caption: Diversification of the indole scaffold.

Conclusion

This compound is a highly valuable, albeit not widely cataloged, building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two distinct and modifiable functional groups provide a robust platform for the development of novel, biologically active compounds. The strategic use of this intermediate allows for the systematic and efficient exploration of the chemical space around the privileged indole core, making it an essential tool for researchers and scientists in the field of drug discovery.

References

-

ChemBK. tert-butyl 5-methyl-1H-indole-1-carboxylate. Available at: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Available at: [Link]

-

PubChem. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate. Available at: [Link]

-

PubChem. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. Available at: [Link]

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available at: [Link]

-

Taylor & Francis Online. Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Available at: [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

-

PubChemLite. Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). Available at: [Link]

-

National Center for Biotechnology Information. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Available at: [Link]

Sources

"1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" molecular weight

An In-Depth Technical Guide to the Molecular Weight of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative incorporates key functional groups—a tert-butoxycarbonyl (Boc) protecting group and a methyl ester—that are pivotal in multi-step organic syntheses. This document moves beyond a simple statement of the molecular weight to detail its theoretical calculation, elucidate the principles and practice of its experimental determination via mass spectrometry, and discuss the critical implications of this fundamental property in a research and development context. The intended audience includes researchers, medicinal chemists, and analytical scientists who require a robust understanding of how to characterize and validate such molecules.

Part 1: Chemical Identity and Structural Elucidation

The precise chemical structure of a molecule is the foundation upon which all other properties are based. The systematic name, this compound, describes a molecule with an indole core functionalized at two specific positions.

-

Indole Core : A bicyclic aromatic heterocycle (C₈H₇N) that is a common motif in biologically active compounds.

-

N1-Substituent : The nitrogen atom of the indole ring is protected with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the indole NH from participating in unwanted side reactions.

-

C5-Substituent : The 5-position of the indole's benzene ring is functionalized with a methyl ester (methoxycarbonyl group), a key handle for further synthetic transformations.

Based on this structure, the molecular formula is determined to be C₁₅H₁₇NO₄ .

Caption: Chemical structure of the title compound.

Part 2: Theoretical Molecular Weight Calculation

The molecular weight can be expressed in two ways: the average molecular weight (or molar mass) and the monoisotopic mass. Both are derived from the molecular formula, but they serve different analytical purposes.

Average Molecular Weight (Molar Mass)

This value is calculated using the weighted average atomic masses of the constituent elements, accounting for the natural abundance of their isotopes. It is the value used for stoichiometric calculations in bulk chemical reactions.

The calculation is performed by summing the atomic masses of all atoms in the molecular formula.[1][2]

| Element | Symbol | Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 275.304 |

The average molecular weight is 275.30 g/mol .[3][4]

Monoisotopic (Exact) Mass

In contrast, the monoisotopic mass is calculated using the exact mass of the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision.[5]

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 15 | 12.000000 | 180.000000 |

| Hydrogen | ¹H | 17 | 1.007825 | 17.133025 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 4 | 15.994915 | 63.979660 |

| Total | 275.115759 |

The calculated monoisotopic mass is 275.115759 Da . This value is the target for experimental verification by HRMS.[3]

Part 3: Experimental Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound and confirming its structure.[6][7][8] It is an indispensable tool in all stages of drug discovery and development, from initial hit identification to metabolic studies.[6][7][9][10] The process involves converting neutral molecules into ions, separating them based on their mass-to-charge ratio (m/z), and detecting them.[8]

Sources

- 1. thoughtco.com [thoughtco.com]

- 2. quora.com [quora.com]

- 3. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | C15H17NO4 | CID 29946128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate, a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and this particular derivative offers orthogonal reactivity through its distinct ester functionalities at the N1 and C5 positions.[1][2] This document details the molecule's structural properties, proposes a robust synthetic pathway with mechanistic considerations, and explores its potential as a versatile scaffold for the development of novel therapeutic agents.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is This compound . This name is systematically derived according to IUPAC conventions for esters.[3][4]

-

1H-indole: Designates the core bicyclic aromatic heterocycle.

-

-1,5-dicarboxylate: Indicates the presence of two carboxylate ester groups, one at the nitrogen atom (position 1) and one at the carbon atom at position 5 of the indole ring.

-

1-tert-butyl: Specifies that the ester at the N1 position is a tert-butyl ester.

-

5-methyl: Specifies that the ester at the C5 position is a methyl ester.

The structure possesses a tert-butoxycarbonyl (Boc) group on the indole nitrogen, which serves as both a protecting group and an electron-withdrawing group, and a methyl ester on the benzene portion of the heterocycle.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | Calculated |

| Molecular Weight | 275.30 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | Analogy |

| Predicted XLogP3 | ~3.1 | Analogy |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to introduce functionality at two distinct positions of the indole core. A plausible and efficient route begins with a pre-functionalized aniline derivative and proceeds through a classical indole ring formation followed by N-protection.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the molecule at the N-Boc bond and the indole ring itself. The N-Boc group can be installed in the final step on a methyl 5-indolecarboxylate precursor. This precursor can be synthesized via the Fischer indole synthesis from methyl 4-hydrazinobenzoate and a suitable pyruvate derivative.

Proposed Synthetic Protocol

This protocol is designed as a self-validating system, where successful synthesis and purification of the intermediate provide strong evidence for proceeding to the next step.

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and well-established method for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6]

-

Reaction: Methyl 4-aminobenzoate is first converted to its corresponding diazonium salt, which is then reduced to methyl 4-hydrazinobenzoate. This hydrazine is then reacted in situ or directly with pyruvic acid. The resulting hydrazone undergoes acid-catalyzed cyclization, followed by decarboxylation and aromatization to yield the indole core.[7][8]

-

Protocol:

-

To a stirred solution of methyl 4-aminobenzoate (1.0 eq) in aqueous HCl at 0°C, add a solution of sodium nitrite (1.1 eq) dropwise.

-

After stirring for 30 minutes, add a solution of tin(II) chloride (3.0 eq) in concentrated HCl, maintaining the temperature below 5°C. Stir for 2 hours to form the hydrazine hydrochloride salt.

-

Isolate the hydrazine salt and react it with ethyl pyruvate (1.2 eq) in a suitable solvent like ethanol or acetic acid under reflux. Polyphosphoric acid (PPA) can be used as the acid catalyst.[6]

-

Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaOH or NaHCO₃).

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield methyl 1H-indole-5-carboxylate.

-

-

Causality and Expertise: The Fischer indole synthesis is chosen for its reliability and the commercial availability of the starting aniline.[9] Using PPA provides a strong, non-aqueous acidic medium that effectively promotes the key[10][10]-sigmatropic rearrangement and subsequent cyclization.

Step 2: N-tert-butoxycarbonylation (N-Boc Protection)

The final step involves the protection of the indole nitrogen, which enhances solubility in organic solvents and modifies the electronic properties of the indole ring for potential further functionalization.

-

Reaction: The indole nitrogen of methyl 1H-indole-5-carboxylate is deprotonated by a base and then acylated with di-tert-butyl dicarbonate ((Boc)₂O).[11][12]

-

Protocol:

-

Dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst, followed by di-tert-butyl dicarbonate (1.5 eq).[12]

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization or column chromatography if necessary.

-

-

Trustworthiness: This is a standard and high-yielding protection protocol.[11] The use of DMAP as a nucleophilic catalyst is crucial for activating the (Boc)₂O towards the weakly nucleophilic indole nitrogen. The aqueous workup effectively removes unreacted (Boc)₂O, DMAP, and byproducts.

Figure 2: Proposed synthetic pathway for the target compound.

Part 3: Applications in Research and Drug Development

The title compound is not an end-product but a highly valuable synthetic intermediate. Its bifunctional nature, with two chemically distinct ester groups, allows for selective and sequential modifications, making it an ideal scaffold for building libraries of complex molecules.[1][13]

Orthogonal Deprotection and Functionalization

The key utility of this scaffold lies in the differential reactivity of its two ester groups.

-

N-Boc Group: This group is stable to a wide range of conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to reveal the indole N-H.[14][15] This allows for subsequent N-alkylation or N-arylation.

-

C5-Methyl Ester: This ester is stable to acidic deprotection of the Boc group. It can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH or NaOH in a THF/water mixture). The resulting carboxylic acid is a versatile handle for amide bond formation, Curtius rearrangement, or conversion to other functional groups.

This orthogonality provides precise control over which part of the molecule is modified, a critical requirement in multi-step drug synthesis.

A Scaffold for Medicinal Chemistry

The indole nucleus is a core component of many biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[16][17] this compound serves as an excellent starting point for generating diverse indole derivatives for screening.

-

Library Synthesis: By hydrolyzing the C5-ester and coupling the resulting acid with a library of amines, a vast array of C5-amides can be generated. Subsequently, the N-Boc group can be removed and the indole nitrogen can be functionalized with various alkyl or aryl halides.

-

Site-Selective C-H Functionalization: The electronic properties of the N-Boc and C5-ester groups can direct further C-H functionalization at other positions of the indole ring (e.g., C2, C3, C4, C7) using modern transition-metal-catalyzed methods.[18][19]

Figure 3: Workflow for library generation using the target scaffold.

Conclusion

This compound is a strategically designed synthetic building block with significant potential for drug discovery and development. Its preparation via established synthetic routes like the Fischer indole synthesis followed by standard N-protection is both feasible and scalable. The true value of this compound lies in the orthogonal reactivity of its ester functionalities, which enables chemists to selectively elaborate the indole core at the N1 and C5 positions. This versatility makes it an invaluable scaffold for the systematic exploration of chemical space around the privileged indole nucleus, facilitating the generation of compound libraries aimed at discovering next-generation therapeutics.

References

-

Duncton, M. A. J. (2011). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]

-

de Oliveira, E. R., et al. (2023). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available at: [Link]

-

Shaikh, A., et al. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. Available at: [Link]

-

Kumar N, M., & A, P. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available at: [Link]

-

Ahmad, K., et al. (2025). Chemical synthesis of poly(5-carboxyindole) and poly(5-carboxyindole)/carboxylated multiwall carbon nanotube nanocomposite. ResearchGate. Available at: [Link]

-

Guccione, S., et al. (2014). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PubMed Central. Available at: [Link]

-

Sravanthi, T., & Manjashetty, T. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

- Park, H. S., et al. (2004). Process for preparation of 5-substituted indole derivatives. Google Patents.

-

Carrick, J. D. (2022). Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2024). Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (2022). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

de Oliveira, V. E., et al. (2009). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]

-

ResearchGate. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]

-

Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]

-

MDPI. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

-

Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Abstract: The unambiguous structural elucidation of novel chemical entities is paramount in chemical research and drug development. This guide provides an in-depth technical analysis of the anticipated spectral characteristics of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a compound featuring an N-Boc protected indole core with a methyl ester substituent. While direct experimental data for this specific molecule is not consolidated in public literature, this document, grounded in the principles of spectroscopic analysis and supported by data from structurally analogous compounds, serves as an authoritative predictive reference. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed experimental protocols and the scientific rationale behind the predicted spectral features. This whitepaper is intended for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for molecular characterization.

Introduction to the Target Molecule

This compound is a derivative of the indole heterocyclic system, a common scaffold in medicinal chemistry. Its structure is characterized by two key functional groups: a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen and a methyl carboxylate group at the 5-position of the indole ring. The Boc group is a widely used protecting group in organic synthesis, valued for its stability in many reaction conditions and its facile removal under acidic conditions.[1] The methyl ester provides a site for further chemical modification.

Accurate characterization of such molecules is critical to confirm identity, assess purity, and ensure consistency in research and manufacturing. This guide employs a multi-technique spectroscopic approach, which is the standard for rigorous structural confirmation.[2]

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon (¹³C) signals, a detailed molecular map can be constructed.

Experimental Protocol: NMR

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent containing a known reference standard like tetramethylsilane (TMS) is common for calibrating the chemical shift axis to 0.00 ppm.[3]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a 500 MHz instrument.[3][4]

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay appropriate for the molecule.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.[5]

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environments. The integration value corresponds to the relative number of protons generating the signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.40 | d | ~1.0 | 1H | H-4 | The H-4 proton is deshielded by the anisotropic effect of the C5-ester group and the inductive effect of the N-Boc group. It will appear as a doublet due to coupling with H-6 (⁴J). |

| ~8.05 | dd | ~8.7, 1.5 | 1H | H-6 | The H-6 proton is ortho to the electron-withdrawing ester group, shifting it downfield. It couples to H-7 (³J) and H-4 (⁴J). |

| ~7.65 | d | ~3.5 | 1H | H-2 or H-3 | Protons on the pyrrole ring of N-Boc indoles typically appear in this region. |

| ~7.55 | d | ~8.7 | 1H | H-7 | The H-7 proton is ortho to the indole nitrogen and couples with H-6 (³J). |

| ~6.60 | d | ~3.5 | 1H | H-3 or H-2 | The other pyrrole ring proton, coupled to its neighbor. |

| ~3.95 | s | - | 3H | -OCH₃ | Methyl ester protons are highly characteristic and appear as a sharp singlet in this region. |

| ~1.70 | s | - | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group on the Boc protector give a strong, sharp singlet. This signal is a hallmark of the Boc group.[3] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~167.0 | Ester C =O | The carbonyl carbon of the methyl ester is in a typical range for this functional group. |

| ~149.5 | Boc C =O | The carbonyl carbon of the Boc group is also highly characteristic. |

| ~138.0 | C-7a | A quaternary carbon in the aromatic system, part of the ring fusion. |

| ~131.0 | C-3a | The second quaternary carbon at the ring fusion. |

| ~128.5 | C-5 | The carbon atom bearing the ester group. |

| ~127.0 | C-2 or C-3 | Aromatic CH carbon within the five-membered ring. |

| ~125.0 | C-4 | Aromatic CH carbon. |

| ~122.0 | C-6 | Aromatic CH carbon. |

| ~115.0 | C-7 | Aromatic CH carbon, often shifted upfield due to its position relative to the nitrogen. |

| ~107.0 | C-3 or C-2 | The second aromatic CH carbon within the five-membered ring. |

| ~84.0 | Boc Quaternary C | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group. |

| ~52.0 | -OCH₃ | The carbon of the methyl ester. |

| ~28.0 | Boc -C H₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies upon absorbing infrared light.[6][7]

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the compound can be analyzed as a thin film by dissolving it in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is collected first, followed by the sample spectrum. The instrument reports the absorbance or transmittance of light as a function of wavenumber (cm⁻¹).[4]

Predicted IR Absorption Bands

The IR spectrum is dominated by absorptions from the two carbonyl groups and various C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100-3000 | C-H Stretch | Aromatic C-H | Stretching vibrations from the C-H bonds on the indole ring. |

| 2980-2950 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl and methyl groups. |

| ~1745 | C=O Stretch | Boc Carbonyl | The carbonyl of the Boc group typically appears at a high frequency. |

| ~1720 | C=O Stretch | Ester Carbonyl | The ester carbonyl stretch is also very strong and sharp, appearing slightly lower than the Boc carbonyl. |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the indole aromatic system. |

| 1370-1365 | C-H Bend | tert-butyl | A characteristic bending vibration for the tert-butyl group. |

| 1250-1150 | C-O Stretch | Ester & Boc C-O | Strong stretching vibrations from the C-O single bonds of both the ester and Boc functionalities. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, enabling unambiguous elemental composition assignment.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, and it typically produces protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer, such as a Time-of-Flight (TOF) analyzer, which is common for HRMS measurements.

Predicted Mass Spectrum (ESI-TOF)

-

Molecular Formula: C₁₅H₁₇NO₄

-

Monoisotopic Mass: 275.1158 g/mol

Predicted Ions:

-

[M+H]⁺: m/z = 276.1230

-

[M+Na]⁺: m/z = 298.1050

-

[M+K]⁺: m/z = 314.0789

Predicted Fragmentation Pathway: The fragmentation pattern in MS/MS experiments can further confirm the structure. For this molecule, characteristic losses associated with the Boc group are expected.

Figure 2. Predicted ESI-MS fragmentation pathway for the protonated molecule.

The primary fragmentation is the loss of isobutylene (56 Da) from the tert-butyl group, a very common and diagnostic fragmentation for Boc-protected compounds. A subsequent loss of carbon dioxide (44 Da) would lead to the deprotected indole core. Another possible fragmentation is the loss of the entire tert-butyl radical (57 Da).

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectral data for this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we have established an authoritative set of expected spectral characteristics. The combination of ¹H NMR, ¹³C NMR, IR, and HRMS provides a self-validating system for structural confirmation. The predicted data—including the characteristic singlets for the Boc and methyl ester groups in NMR, the dual carbonyl stretches in IR, and the diagnostic loss of isobutylene in MS—constitutes a robust analytical profile for researchers engaged in the synthesis, purification, and application of this and related compounds.

References

-

Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION." Available at: [Link]

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. Available at: [Link]

-

Gassman, P. G., et al. "A New, One-Step Synthesis of Indoles." Organic Syntheses. Available at: [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. (2023-09-05). Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis Online. (2023-04-10). Available at: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor. (2023-10-20). Available at: [Link]

-

Brown, W. P. Infrared Spectroscopy Index. Doc Brown's Chemistry. (2026-01-03). Available at: [Link]

-

Preparation of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. (2020). Available at: [Link]

Sources

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. youtube.com [youtube.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

A Technical Guide to the Solubility of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate in Organic Solvents

Prepared by: Senior Application Scientist, Gemini Division

Abstract: This guide provides a comprehensive technical framework for understanding and determining the solubility of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a key intermediate in pharmaceutical synthesis. Due to the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes predictive analysis based on its distinct molecular structure and provides detailed, field-proven experimental protocols for its empirical determination. We explore the influence of the indole core, the N-Boc protecting group, and the methyl ester substituent on solubility across a spectrum of organic solvents. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required for efficient process development, purification, and formulation.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[1] A predictive assessment can be made by dissecting the structure of this compound into its constituent functional groups and applying the "like dissolves like" principle.

Molecular Structure Analysis

The structure of this compound is characterized by three key regions that collectively determine its overall polarity and lipophilicity:

-

Indole Core: The bicyclic aromatic indole ring system is inherently non-polar and hydrophobic. It contributes significantly to the molecule's affinity for non-polar and aromatic solvents.[2]

-

N-tert-Butoxycarbonyl (Boc) Group: Attached to the indole nitrogen, the Boc group is a bulky, highly lipophilic protecting group.[3][4] Its tert-butyl component dramatically increases the molecule's non-polar surface area, which is expected to enhance solubility in non-polar organic solvents.

-

Methyl Carboxylate (Ester) Group: The methyl ester at the C5 position introduces a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor, and its polarity is moderate. This group will favor interactions with moderately polar and polar aprotic solvents. Carboxylic ester hydrolases, which are relevant in biocatalysis, often require organic solvents to solubilize their ester substrates.[5]

The combination of a large, non-polar framework (indole and Boc group) with a moderately polar ester functional group suggests the compound will be largely hydrophobic with limited aqueous solubility but will be soluble in a range of organic solvents.

Predicted Solubility Profile

Based on the structural analysis, the following solubility behavior is predicted:

-

High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and moderately polar aprotic solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate). These solvents can effectively solvate both the large non-polar regions and the ester group.

-

Good to Moderate Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can interact with the ester moiety.

-

Low to Sparingly Soluble: Expected in polar protic solvents such as Methanol and Ethanol. The molecule's inability to act as a strong hydrogen bond donor will limit its interaction with these highly self-associated solvents.

-

Insoluble: Expected in aqueous media and non-polar aliphatic hydrocarbon solvents like Hexane and Heptane. The molecule's polarity is insufficient to overcome the strong hydrogen bonding network of water, and the ester group makes it too polar for simple alkanes.

This predictive framework serves as a hypothesis for guiding solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Low | Molecule lacks strong H-bond donor capabilities to disrupt the solvent's H-bond network. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Strong dipole-dipole interactions with the ester group are possible. |

| Moderately Polar | Dichloromethane (DCM), THF, Ethyl Acetate | High | Optimal balance of polarity to solvate the ester and non-polar character to solvate the indole and Boc groups. |

| Non-Polar | Toluene, Diethyl Ether | Moderate to Good | Van der Waals interactions with the large hydrophobic structure will be favorable. |

| Aliphatic | Hexane, Heptane | Low to Insoluble | The molecule's polarity from the ester group is too high for these non-polar solvents. |

Part 2: Experimental Determination of Solubility

While prediction offers guidance, empirical determination is essential for accurate data.[6] A two-stage approach is recommended: a rapid qualitative assessment for solvent screening, followed by a rigorous quantitative measurement using the gold-standard shake-flask method.[7][8]

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps to quickly identify suitable solvents for further quantitative analysis or for immediate use in a reaction setup.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of small, dry glass vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a test solvent.

-

Agitation: Vigorously agitate the vials at a constant, ambient temperature for 1-2 minutes (e.g., using a vortex mixer).

-

Observation: Visually inspect each vial against a contrasting background.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid shows no apparent dissolution.

-

-

Record: Document the results for each solvent.

Sources

- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate: Physical Appearance and Stability

A Note to the Researcher: Comprehensive searches of scientific literature and chemical supplier databases did not yield specific experimental data for the physical appearance and stability of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This suggests that the compound may not be widely commercially available or that its properties have not been extensively published.

This guide, therefore, leverages data from structurally similar and isomeric compounds, namely other N-Boc protected methyl indolecarboxylates, to provide an expert-level projection of its characteristics and handling protocols. The principles discussed are grounded in the well-understood chemistry of N-protected indole esters and are intended to offer a robust framework for researchers working with this or analogous molecules. All recommendations should be validated by in-lab experimental data.

Predicted Physicochemical Properties

Based on analogous compounds, this compound is anticipated to be a solid at room temperature.

Table 1: Predicted and Analogous Compound Physical Data

| Property | Predicted/Observed Value | Source/Analogy |

| Physical Form | Solid, likely crystalline or powder | Analogy with other N-Boc-indoles[1][2][3] |

| Color | White to off-white or light yellow | Analogy with other N-Boc-indoles[1] |

| Melting Point | Expected in the range of 70-150 °C | Based on isomers and related structures[2][3][4] |